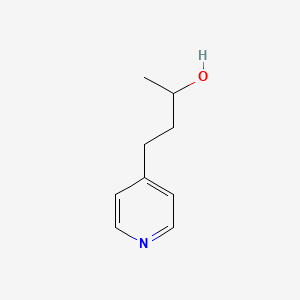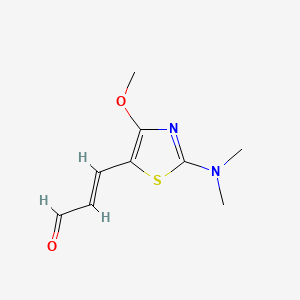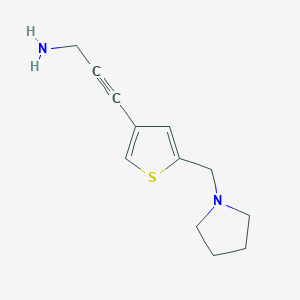![molecular formula C10H9N5 B13623782 4-[(4-amino-2H-1,2,3-triazol-2-yl)methyl]benzonitrile](/img/structure/B13623782.png)
4-[(4-amino-2H-1,2,3-triazol-2-yl)methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-amino-2H-1,2,3-triazol-2-yl)methyl]benzonitrile is a compound that features a triazole ring and a benzonitrile group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-amino-2H-1,2,3-triazol-2-yl)methyl]benzonitrile typically involves the formation of the triazole ring followed by its attachment to the benzonitrile groupThis reaction is catalyzed by copper(I) and proceeds under mild conditions, providing high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-amino-2H-1,2,3-triazol-2-yl)methyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(4-amino-2H-1,2,3-triazol-2-yl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-[(4-amino-2H-1,2,3-triazol-2-yl)methyl]benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole:
1,2,3-triazole hybrids with amine-ester functionality: Known for their antimicrobial activities.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Investigated for their biological activities.
Uniqueness
4-[(4-amino-2H-1,2,3-triazol-2-yl)methyl]benzonitrile is unique due to its specific combination of a triazole ring and a benzonitrile group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H9N5 |
|---|---|
Poids moléculaire |
199.21 g/mol |
Nom IUPAC |
4-[(4-aminotriazol-2-yl)methyl]benzonitrile |
InChI |
InChI=1S/C10H9N5/c11-5-8-1-3-9(4-2-8)7-15-13-6-10(12)14-15/h1-4,6H,7H2,(H2,12,14) |
Clé InChI |
BGIFPGICPKZDMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2N=CC(=N2)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















